molecular formula C11H9FN2O2 B12901295 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 77384-89-5

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12901295
CAS No.: 77384-89-5
M. Wt: 220.20 g/mol
InChI Key: QWYRVCJZUMRTJJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The addition of benzyl and fluorine groups to the pyrimidine ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of urea with β-diketones.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorine groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-chloropyrimidine-2,4(1H,3H)-dione
  • 3-Benzyl-5-bromopyrimidine-2,4(1H,3H)-dione
  • 3-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to its halogenated analogs, 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to enhance drug properties.

Properties

IUPAC Name

3-benzyl-5-fluoro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-6-13-11(16)14(10(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRVCJZUMRTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574834
Record name 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77384-89-5
Record name 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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